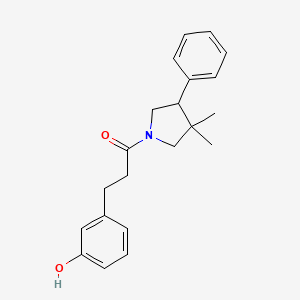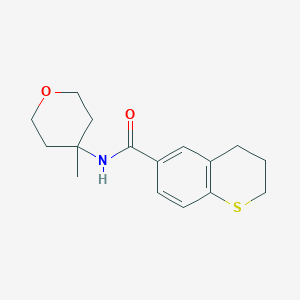![molecular formula C12H14ClN5 B7435347 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine](/img/structure/B7435347.png)
4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine, also known as CTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CTAP is a selective antagonist of the kappa opioid receptor (KOR), which is a G-protein-coupled receptor that plays a crucial role in the regulation of pain, stress, and addiction. The purpose of
科学的研究の応用
4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine has been used extensively in scientific research to investigate the role of KOR in various physiological and pathological processes. For example, 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine has been used to study the effects of KOR activation on pain perception, stress response, and drug addiction. 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine has also been used to evaluate the potential therapeutic benefits of KOR antagonists in the treatment of depression, anxiety, and other psychiatric disorders.
作用機序
4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine acts as a competitive antagonist of KOR, binding to the receptor and preventing the activation of downstream signaling pathways. KOR activation has been shown to produce analgesia, dysphoria, and aversion, while KOR blockade has been associated with antidepressant and anxiolytic effects. The precise mechanism by which 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine exerts its effects on KOR is still under investigation, but it is believed to involve interactions with specific amino acid residues within the receptor binding site.
Biochemical and Physiological Effects
4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. For example, 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine has been shown to reduce pain sensitivity in rats and mice, and to produce antidepressant-like effects in several behavioral tests. 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine has also been shown to attenuate the stress response in rats exposed to a forced swim test. However, the effects of 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine can vary depending on the dose, route of administration, and experimental conditions.
実験室実験の利点と制限
One of the main advantages of 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine is its selectivity for KOR, which allows researchers to investigate the specific effects of KOR activation or blockade without interference from other opioid receptors. 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine is also relatively easy to synthesize and can be obtained in sufficient quantities for laboratory experiments. However, 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine has some limitations, including its relatively short half-life and potential off-target effects at high doses.
将来の方向性
There are several potential future directions for research on 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine and KOR. One area of interest is the development of more selective and potent KOR antagonists for use in clinical trials. Another area of interest is the investigation of the role of KOR in the regulation of immune function and inflammation, which may have implications for the treatment of autoimmune diseases and chronic pain. Finally, the potential use of KOR antagonists in the treatment of substance use disorders, such as opioid addiction, is an important area of ongoing research.
合成法
The synthesis of 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine involves several steps, including the preparation of 4-chloro-2-pyridinecarboxaldehyde, which is then reacted with 4-(1H-1,2,3-triazol-4-yl)piperidine in the presence of a copper catalyst to yield the final product. The process is relatively straightforward and can be carried out in a laboratory setting using standard equipment and reagents.
特性
IUPAC Name |
4-chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5/c13-10-1-4-14-12(9-10)17-6-2-11(3-7-17)18-8-5-15-16-18/h1,4-5,8-9,11H,2-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYPXQJMQSYGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7435270.png)
![[2-(3-methoxyphenyl)morpholin-4-yl]-(1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7435272.png)
![2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7435275.png)

![2-methyl-2-phenoxy-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7435294.png)
![2,2,2-trifluoro-N-[2-methyl-1-oxo-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-2-yl]acetamide](/img/structure/B7435305.png)
![N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-3-methyl-2-[(2-phenylacetyl)amino]butanamide](/img/structure/B7435313.png)
![2-[6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl(methyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B7435318.png)


![tert-butyl N-[[4-[(1R,2R)-2-tert-butylcyclopropyl]-2-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B7435342.png)
![3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine](/img/structure/B7435364.png)

![7-(2-Pyridin-2-ylsulfanylacetyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7435372.png)